molecular formula C10H16F2N2O2 B2565586 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034461-94-2

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide

Cat. No.: B2565586
CAS No.: 2034461-94-2
M. Wt: 234.247
InChI Key: KPCLAKXDAXXXPO-UHFFFAOYSA-N
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Description

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is a synthetic organic compound characterized by the presence of an acetamido group and a difluorocyclohexyl moiety

Mechanism of Action

    Biochemical Pathways

    2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is suggested to be involved in the inhibition of hepatic glycosaminoglycan biosynthesis . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They are involved in various biological functions including cell-cell recognition and adhesion, regulation of cell growth, and participation in inflammatory and coagulation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide typically involves the reaction of 4,4-difluorocyclohexylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using

Properties

IUPAC Name

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O2/c1-7(15)13-6-9(16)14-8-2-4-10(11,12)5-3-8/h8H,2-6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCLAKXDAXXXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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